molecular formula C9H19NO B2439202 (1R)-1-(4-Methoxycyclohexyl)ethanamine CAS No. 2248172-27-0

(1R)-1-(4-Methoxycyclohexyl)ethanamine

Katalognummer B2439202
CAS-Nummer: 2248172-27-0
Molekulargewicht: 157.257
InChI-Schlüssel: ZJQSUPNVIYETTB-AFPNSQJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Methoxycyclohexyl)ethanamine, commonly known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential for scientific research applications due to its unique pharmacological properties.

Wirkmechanismus

(1R)-1-(4-Methoxycyclohexyl)ethanamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (1R)-1-(4-Methoxycyclohexyl)ethanamine induces dissociative effects and alters sensory perception.
Biochemical and Physiological Effects
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also increases levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (1R)-1-(4-Methoxycyclohexyl)ethanamine in scientific research is its unique pharmacological profile, which differs from other dissociative anesthetics such as ketamine and phencyclidine (PCP). This allows for the investigation of different mechanisms of action and potential therapeutic applications. However, (1R)-1-(4-Methoxycyclohexyl)ethanamine is a relatively new drug and its long-term effects on the brain and body are not well understood, which limits its use in research.

Zukünftige Richtungen

There are several potential future directions for research on (1R)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential use in treating substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine may have neuroprotective effects and could be investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the long-term effects of (1R)-1-(4-Methoxycyclohexyl)ethanamine use and its potential for abuse and addiction.
In conclusion, (1R)-1-(4-Methoxycyclohexyl)ethanamine, or (1R)-1-(4-Methoxycyclohexyl)ethanamine, is a dissociative anesthetic drug with potential applications in scientific research. Its unique pharmacological profile makes it a promising candidate for investigating new mechanisms of action and potential therapeutic uses. However, further research is needed to fully understand its effects on the brain and body and its potential for abuse and addiction.

Synthesemethoden

The synthesis of (1R)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield (1R)-1-(4-Methoxycyclohexyl)ethanamine.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and has also been found to reduce anxiety-like behaviors in rodents. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in pain management due to its analgesic properties.

Eigenschaften

IUPAC Name

(1R)-1-(4-methoxycyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSUPNVIYETTB-AFPNSQJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-Methoxycyclohexyl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.